
D-Leucine, L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Leucine, L-alanyl-: is a dipeptide composed of D-Leucine and L-Alanine. This compound is known for its role as a source donor of L-Leucine, an essential amino acid important for protein synthesis and various metabolic functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Leucine, L-alanyl- can be synthesized through various methods, including chemical synthesis and chemoenzymatic methods. One common approach involves the use of nonribosomal peptide synthetase-based methods and L-amino acid α-ligase-based methods, which enable the production of dipeptides through fermentative processes .
Industrial Production Methods: Industrial production of dipeptides like D-Leucine, L-alanyl- often involves fermentative processes due to their efficiency and cost-effectiveness. These methods utilize specific enzymes to catalyze the formation of peptide bonds between amino acids .
Analyse Des Réactions Chimiques
Types of Reactions: D-Leucine, L-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or hydrogen, leading to the reduction of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-Leucine, L-alanyl- is used as a model compound to study peptide bond formation and stability. It also serves as a precursor for the synthesis of more complex peptides .
Biology: In biological research, this compound is used to study protein synthesis and metabolic pathways. It is also utilized in cell culture media to provide essential amino acids for cell growth .
Medicine: In medicine, D-Leucine, L-alanyl- is investigated for its potential therapeutic applications, including its role in muscle metabolism and recovery. It is also studied for its potential use in treating metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods. It is also employed in the synthesis of bioactive peptides for various applications .
Mécanisme D'action
D-Leucine, L-alanyl- exerts its effects primarily through its role as a source donor of L-Leucine. L-Leucine is known to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in protein synthesis and muscle growth. The compound also influences various metabolic pathways involved in energy production and amino acid metabolism .
Comparaison Avec Des Composés Similaires
L-Alanyl-L-glutamine: Known for its stability and efficacy in elevating plasma and muscle glutamine levels.
L-Alanyl-L-alanine: Another dipeptide with similar properties and applications.
Glycyl-glycyl-D-leucine: A dipeptide used in similar research applications.
Uniqueness: D-Leucine, L-alanyl- is unique due to its specific combination of D-Leucine and L-Alanine, which provides distinct metabolic and physiological effects. Its role as a source donor of L-Leucine makes it particularly valuable in studies related to protein synthesis and muscle metabolism .
Propriétés
Numéro CAS |
67392-70-5 |
|---|---|
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m0/s1 |
Clé InChI |
RDIKFPRVLJLMER-NKWVEPMBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
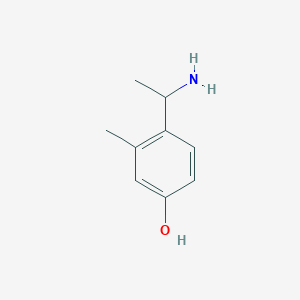
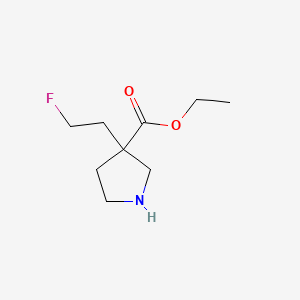
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
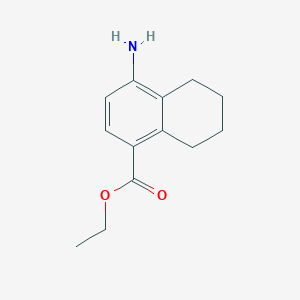
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)

![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)
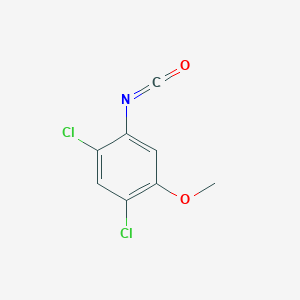

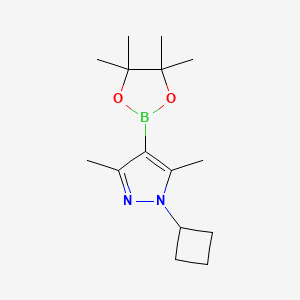

![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
